Xilano

Descripción general

Descripción

Pro-xylane, also known as hydroxypropyl tetrahydropyrantriol, is a compound developed by L’Oréal Laboratories in 2006. It is derived from xylose, a natural sugar found in beech trees. Pro-xylane is renowned for its anti-aging properties, particularly its ability to promote collagen production and enhance skin hydration. It is widely used in skincare products to improve skin firmness, elasticity, and overall appearance .

Aplicaciones Científicas De Investigación

Pro-xylane has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Pro-Xylane, a sugar molecule derived from the beech wood tree , primarily targets the extracellular matrix of the skin . It specifically interacts with proteoglycans , a type of molecule that absorbs water and contributes to the firmness and elasticity of the skin .

Mode of Action

Pro-Xylane enters the skin and stimulates the part that produces and builds the extracellular matrix . It enhances the production of glycosaminoglycans (GAGs) , molecules responsible for defending the skin against water loss . This stimulation results in an increase in the water-binding capacity of the dermis and the production of skin-supporting proteins .

Biochemical Pathways

Pro-Xylane affects the biochemical pathways related to the synthesis of GAGs . GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. They are responsible for supporting the structural proteins collagen and elastin, as well as functioning as the skin’s natural moisturizer . By stimulating the production of GAGs, Pro-Xylane enhances the skin’s ability to retain water and synthesize collagen .

Result of Action

The action of Pro-Xylane results in a more hydrated, firm, and elastic skin . It reduces fine lines and wrinkles, giving a more youthful appearance . Both in vitro and in vivo tests showed that it improved skin quality by 17% . Moreover, Pro-Xylane also increases sebum and epidermal lipids, such as squalane, free fatty acids, and glycerides . Both sebum and lipids have a crucial role in defending the skin against external aggressors and reducing transepidermal water loss .

Action Environment

Pro-Xylane is derived from a green chemistry process . Its origins stem from the synthesis of xylose, a natural sugar sourced from beech trees, hence its eco-friendly reputation . . This environmentally friendly process influences the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Pro-xylane has been identified as the best activator of sulfated glycosaminoglycans (GAGs) biosynthesis . It interacts with enzymes, proteins, and other biomolecules involved in the synthesis of GAGs .

Cellular Effects

Pro-xylane initiates the creation of new and more Glycosaminoglycans entities and favours the natural synthesis of hyaluronic acid and collagen when diffused in the upper layers of our skin . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Pro-xylane involves its role as an activator of GAGs biosynthesis . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Metabolic Pathways

Pro-xylane is involved in the metabolic pathways of GAGs biosynthesis . It interacts with enzymes or cofactors involved in this pathway .

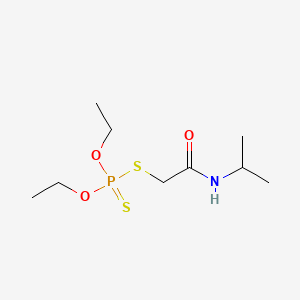

Métodos De Preparación

Pro-xylane is synthesized through a green chemistry process, which involves the use of renewable beech wood as the primary raw material. The synthesis process is limited to a fixed number of steps to reduce waste, and water is used as the solvent . The key steps in the synthesis include the condensation of xylose with acetylacetone, followed by a reduction reaction . The resulting product is a mixture of isomers, with the C-β-D-xylopyranoside-2-hydroxypropane isomer being the most bioactive .

Análisis De Reacciones Químicas

Pro-xylane undergoes various chemical reactions, including:

Condensation Reactions: The initial step in the synthesis involves the condensation of xylose with acetylacetone.

Reduction Reactions: Following condensation, the product undergoes a reduction reaction to form the final compound.

Epimerization Reactions: Pro-xylane can undergo epimerization, resulting in different isomeric forms.

Common reagents used in these reactions include xylose, acetylacetone, and reducing agents. The major products formed are different isomers of hydroxypropyl tetrahydropyrantriol .

Comparación Con Compuestos Similares

Pro-xylane is often compared with other anti-aging compounds such as retinol, bakuchiol, and lactic acid. Unlike retinol, which can cause dryness and sensitivity, Pro-xylane is known for its gentle and hydrating properties . It also differs from bakuchiol and lactic acid in its mechanism of action and molecular targets. Similar compounds include:

Retinol: Known for its ability to promote collagen production and reduce fine lines.

Bakuchiol: A plant-based alternative to retinol with similar anti-aging benefits.

Lactic Acid: An alpha hydroxy acid that exfoliates the skin and improves texture.

Pro-xylane stands out due to its unique ability to stimulate glycosaminoglycan production and its environmentally friendly synthesis process .

Propiedades

IUPAC Name |

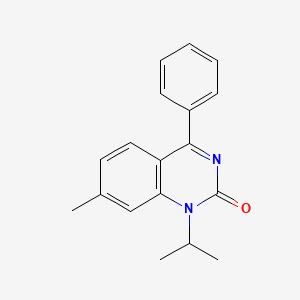

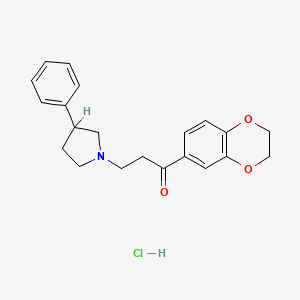

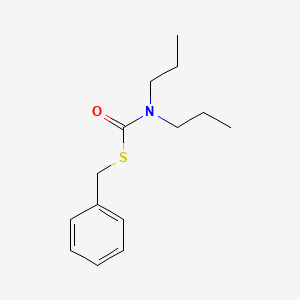

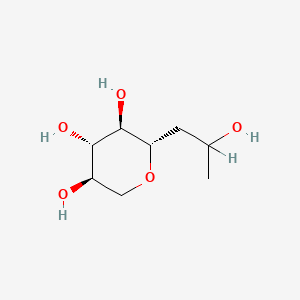

(2S,3R,4S,5R)-2-(2-hydroxypropyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5-,6+,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGFZZYPPGQZFZ-QVAPDBTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196004 | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439685-79-7 | |

| Record name | C-β-D-Xylopyranoside-2-hydroxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439685-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439685797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROPYL TETRAHYDROPYRANTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3GMG1OT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Pro-Xylane and its downstream effects on the skin?

A1: Pro-Xylane, a C-glycoside derived from xylose [, ], acts as a biosynthesis activator of sulfated glycosaminoglycans (GAGs) [, ]. GAGs, including hyaluronic acid, are essential components of the extracellular matrix (ECM) that contribute to skin hydration, elasticity, and structural integrity. By promoting GAG synthesis, Pro-Xylane aims to improve these skin properties and mitigate signs of aging.

Q2: How does Pro-Xylane contribute to sustainable chemistry practices?

A3: Pro-Xylane was developed with a focus on green chemistry principles [, ]. Its synthesis utilizes environmentally friendly aqueous media, minimizing the use of harmful solvents [, ]. This approach aligns with the "Made in Chimex" concept, which emphasizes sustainable manufacturing practices, as evidenced by the Eco-footprint tool developed by L'Oreal to assess the environmental impact of their processes [].

Q3: Are there any studies on the efficacy of Pro-Xylane?

A4: While the provided abstracts mention that certain synthesized C-glycosides stimulated GAGs synthesis in vitro, specific details about these studies are not included []. Notably, Pro-Xylane was identified as the most effective activator of GAG biosynthesis []. Further research, including in vivo studies and potentially clinical trials, would be valuable to fully elucidate its efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.